molecular formula C15H22BNO3 B596351 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1256256-24-2

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B596351
CAS RN: 1256256-24-2
M. Wt: 275.155
InChI Key: NBEZHNPPYJYFMI-UHFFFAOYSA-N
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Description

The compound “4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a chemical compound with the molecular formula C14H18BNO3 . It has a molecular weight of 259.11 g/mol .


Synthesis Analysis

The synthesis of this compound might involve the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C14H18BNO3/c1-9-16-11-7-6-10 (8-12 (11)17-9)15-18-13 (2,3)14 (4,5)19-15/h6-8H,1-5H3 . This provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound might be involved in various chemical reactions. For instance, it could be used in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.11 g/mol . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count .

Scientific Research Applications

Organic Synthesis

This compound is an important intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . It is often used to protect diols in the organic synthesis of drugs .

Suzuki Coupling Reactions

The compound is used in Suzuki coupling reactions, a type of palladium-catalyzed cross coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds .

Asymmetric Synthesis of Amino Acids

It is utilized in the asymmetric synthesis of amino acids . Asymmetric synthesis is a key process in the production of pharmaceuticals, as it allows for the production of a specific enantiomer of a compound .

Enzyme Inhibitors

In drug application research, boric acid compounds like this one are usually used as enzyme inhibitors . They can be used to treat various conditions, including tumors and microbial infections .

Specific Ligand Drugs

The compound can also be used as a specific ligand drug . Ligand drugs bind to a specific site on a target protein, which can alter the protein’s activity and result in a therapeutic effect .

Fluorescent Probes

Boric acid compounds can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This makes them useful in various types of biological research .

Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .

Crystallographic and Conformational Analyses

The structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . This can help to further clarify certain physical and chemical properties of the compound .

properties

IUPAC Name

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-13-12(10-11)17(5)8-9-18-13/h6-7,10H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEZHNPPYJYFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

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